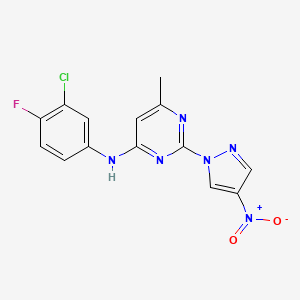

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

描述

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN6O2/c1-8-4-13(19-9-2-3-12(16)11(15)5-9)20-14(18-8)21-7-10(6-17-21)22(23)24/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKONOMYLIZDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrazole derivatives known for their diverse therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClF N5O2 |

| Molecular Weight | 305.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1004643-55-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, a study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like erlotinib .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It was found to stabilize human red blood cell membranes, which is indicative of its potential to mitigate inflammation. The effectiveness was assessed using the HRBC membrane stabilization method at varying concentrations (100 µg, 500 µg, and 1000 µg), showing significant activity at higher doses .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The pyrazole moiety enhances binding affinity with protein kinases, while the halogenated phenyl group contributes to hydrophobic interactions within target enzyme pockets . This dual interaction mechanism is crucial for its anticancer and anti-inflammatory effects.

Study on Anticancer Properties

A recent publication explored the efficacy of various pyrazole derivatives in cancer treatment, focusing on N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines' effects on tumor growth inhibition. The study utilized xenograft models in mice and reported significant tumor size reduction compared to control groups treated with placebo .

Evaluation of Anti-inflammatory Effects

In another study assessing anti-inflammatory activity, researchers evaluated the effect of this compound on carrageenan-induced paw edema in rats. The results indicated a marked reduction in paw swelling at doses correlating with those used in HRBC stabilization assays, further supporting its therapeutic potential in inflammatory diseases .

科学研究应用

Based on the search results, here's what can be gathered regarding the applications of compounds containing the "3-chloro-4-fluorophenyl" group:

1. N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

- This specific compound has the molecular formula and a molecular weight of 305.69 g/mol.

2. N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide

- A patent discusses an improved process for the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide .

- The patent also describes a novel crystalline form of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2), designated as crystalline form-R .

3. 1-(4-Chlorobenzyl)-3'-(3-chloro-4-fluorophenyl)-5-nitro-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide

- This compound's IUPAC name is 3-(3-chloro-4-fluorophenyl)-1'-[(4-chlorophenyl)methyl]-5'-nitro-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione .

4. Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

- The kynurenine (KYN) pathway, involving metabolites like kynurenic acid (KYNA), is relevant in neuroprotection and neurodegenerative disorders . KYNA can act as an NMDA receptor antagonist and has neuroprotective effects . Picolinic acid (PA), another metabolite in this pathway, exhibits both antioxidant and pro-oxidant properties, with its role varying depending on the context .

- KYNA is a modulator in the brain, acting as an antagonist at NMDA and AMPA receptors, and has inhibitory effects on metabotropic glutamate receptors (mGluRs) . It also acts as an endogenous AhR agonist, linking it to anti-inflammatory processes .

化学反应分析

Substitution Reactions

The pyrimidine ring and halogenated phenyl group participate in nucleophilic substitution reactions under controlled conditions.

Key Examples:

-

Nucleophilic Aromatic Substitution

The chlorine atom on the 3-chloro-4-fluorophenyl group undergoes substitution with amines. For instance, reaction with cyclohexanamine in N,N-dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) at 95°C yields N-cyclohexyl derivatives (Table 1) . -

Pyrimidine Ring Substitution

The 2-position pyrazole group can be replaced by other heterocycles (e.g., imidazole, oxazole) via refluxing in ethanol or DMF, enabling structural diversification .

Table 1: Substitution Reaction Conditions and Outcomes

Oxidation and Reduction Reactions

The nitro group on the pyrazole ring is redox-active, enabling controlled transformations.

Key Examples:

-

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl reduces the nitro group to an amine, producing N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-amine. This reaction is critical for generating bioactive intermediates . -

Oxidative Functionalization

The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though this reaction requires careful temperature control to avoid over-oxidation .

Research Findings:

-

Reduction of the nitro group enhances hydrogen-bonding capacity, improving interactions with biological targets like kinase enzymes .

-

Over-oxidation of the methyl group leads to decomposition, necessitating stoichiometric reagent control .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its halogen and heterocyclic motifs.

Key Examples:

-

Suzuki-Miyaura Coupling

The 3-chloro-4-fluorophenyl group undergoes coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol, yielding biaryl derivatives . -

Buchwald-Hartwig Amination

Reaction with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos generates N-alkylated products, useful in medicinal chemistry .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | N-Morpholinyl derivative | 75% |

Condensation and Cyclization Reactions

The amine and nitro groups facilitate condensation with carbonyl compounds.

Key Example:

Reaction with aldehydes (e.g., benzaldehyde) in acetic acid under oxygen forms hydrazone-linked derivatives, which cyclize to yield fused pyrazolo-pyrimidine systems .

Mechanistic Insight:

-

The nitro group stabilizes intermediates via resonance, directing regioselectivity during cyclization .

-

Solvent polarity (e.g., DMF vs. ethanol) influences reaction rates and product distribution .

Stability and Degradation Pathways

相似化合物的比较

Comparative Data Table

常见问题

Q. How is the compound utilized as a biochemical probe in enzyme studies?

Q. What industrial-scale purification techniques are applicable to this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 columns) with ethanol/water gradients .

- Membrane separation : Nanofiltration removes low-MW impurities while retaining the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。